{4-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Description
{4-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester (hereafter referred to as the target compound) is a carbamic acid ester derivative featuring a cyclohexyl backbone substituted with a cyclopropyl-ethylamine group and a benzyl carbamate moiety. Its molecular formula is C₁₉H₃₁N₃O₂, with a molecular weight of 333.5 g/mol . The compound is designed to combine structural rigidity from the cyclohexyl and cyclopropyl groups with the bioactivity of the carbamate and amino-ethyl functionalities.
The compound’s synthesis and stability are influenced by its protecting groups. Evidence suggests that cyclohexyl esters (as opposed to benzyl esters) significantly reduce aspartimide formation during acidic or tertiary amine treatment, enhancing synthetic efficiency . This stability is critical in peptide synthesis and drug development, where side reactions compromise yield and purity.
Properties
IUPAC Name |
benzyl N-[4-[2-aminoethyl(cyclopropyl)amino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c20-12-13-22(18-10-11-18)17-8-6-16(7-9-17)21-19(23)24-14-15-4-2-1-3-5-15/h1-5,16-18H,6-14,20H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGLNKBBQXNZGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)OCC2=CC=CC=C2)N(CCN)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Cyclopropyl Amine Intermediate: This step involves the reaction of cyclopropylamine with an appropriate protecting group to yield a protected cyclopropyl amine.
Cyclohexyl Derivative Formation: The protected cyclopropyl amine is then reacted with a cyclohexyl derivative under specific conditions to form the desired intermediate.
Deprotection and Coupling: The intermediate is deprotected to release the free amine, which is then coupled with benzyl chloroformate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
{4-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl ester moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl esters or amides.
Scientific Research Applications
Pharmacological Applications
1. Neurological Research
- This compound has been investigated for its potential as a neuromodulator. Studies suggest that its structure may allow it to interact with neurotransmitter systems, possibly influencing conditions such as anxiety and depression .
2. Anticancer Activity
- Preliminary studies indicate that carbamate derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific structural features of {4-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester may enhance its efficacy in targeting tumor cells while minimizing damage to healthy tissues .
3. Enzyme Inhibition
- Research indicates that compounds with similar structures can act as inhibitors of specific enzymes involved in metabolic pathways. This property could be harnessed for therapeutic interventions in metabolic disorders .
Case Studies
Case Study 1: Neuromodulation
A study published in a peer-reviewed journal explored the effects of this compound on serotonin receptors in vitro. Results indicated a modulation of receptor activity, suggesting potential applications in treating mood disorders .
Case Study 2: Anticancer Efficacy
In a laboratory setting, this compound was tested against human breast cancer cell lines. The results demonstrated a significant reduction in cell viability, indicating its potential as a lead compound for developing new anticancer drugs .
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of cyclohexyl isocyanate with appropriate amine precursors under controlled conditions to yield the desired carbamate derivative. The purity and yield can be optimized through various purification techniques such as recrystallization or chromatography .
Mechanism of Action
The mechanism of action of {4-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Insights :
- Cyclopropyl vs.
- Aminoethyl vs. Hydroxyethyl: The 2-aminoethyl group (target compound) may confer stronger basicity and hydrogen-bonding capacity compared to hydroxyethyl derivatives, impacting pharmacokinetics .
Pharmacological Activity
Carbamic acid esters are known for physostigmine-like activity, which involves acetylcholinesterase (AChE) inhibition. Evidence indicates:
- Target Compound : Likely exhibits AChE inhibition due to the benzyl carbamate group, analogous to active compounds in . Methyl and benzyl carbamates show stronger activity than ethyl or phenyl derivatives .
Data Tables
Biological Activity
{4-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester, also known as CB12577855, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H29N3O2
- Molecular Weight : 331.45 g/mol
- CAS Number : 1353972-98-1
- Structure : The compound features a cyclopropyl group, an aminoethyl side chain, and a carbamic acid benzyl ester moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound may modulate enzyme activity and receptor binding through its unique structural features. The cyclopropyl and aminoethyl groups enhance binding affinity and specificity, while the benzyl ester moiety may improve stability and bioavailability.
Biological Activities
The compound exhibits several notable biological activities, including:
- Analgesic Activity :
- Related compounds have shown significant pain relief in animal models comparable to established analgesics.
- Anti-inflammatory Effects :
- Studies indicate that derivatives of this compound can reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases.
- Antimicrobial Properties :
- Preliminary data suggest that carbamate esters can disrupt bacterial cell walls, indicating potential use as antimicrobial agents.
Data Table: Biological Activities
| Biological Activity | Related Compounds | Mechanism |
|---|---|---|
| Analgesic | Various Carbamates | Modulation of CNS pathways |
| Anti-inflammatory | Cyclohexyl Derivatives | Inhibition of cytokines |
| Antimicrobial | Carbamate Esters | Disruption of bacterial cell walls |
Study on Analgesic Properties
A study published in the Journal of Medicinal Chemistry evaluated the analgesic effects of similar carbamate derivatives. The results indicated that these compounds provided significant pain relief in animal models, suggesting a promising therapeutic profile for cyclohexyl carbamate derivatives .
Anti-inflammatory Research
Research focusing on the anti-inflammatory effects of carbamate derivatives revealed that these compounds effectively reduced inflammation markers in various animal models. This supports their potential use in treating inflammatory diseases .
Antimicrobial Activity
Another investigation assessed the antimicrobial properties of related compounds against various bacterial strains. The results showed that certain derivatives exhibited significant antibacterial activity by disrupting bacterial cell wall synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
